molecular formula C7H4Cl2N2O3 B1410068 3,6-Dichloro-2-nitrobenzamide CAS No. 1806356-61-5

3,6-Dichloro-2-nitrobenzamide

Cat. No.: B1410068
CAS No.: 1806356-61-5
M. Wt: 235.02 g/mol
InChI Key: MKWYPZYNKQDIOQ-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-nitrobenzamide is an organic compound with the molecular formula C7H4Cl2N2O3 It is a derivative of benzamide, characterized by the presence of two chlorine atoms and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-2-nitrobenzamide typically involves the nitration of 3,6-dichlorobenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloro-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products:

    Reduction: 3,6-Dichloro-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,6-Dichloro-2-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chlorine atoms can enhance the compound’s binding affinity to its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • 3,5-Dichloro-2-nitrobenzamide
  • 2,4-Dichloro-2-nitrobenzamide
  • 3,6-Dichloro-4-nitrobenzamide

Comparison: 3,6-Dichloro-2-nitrobenzamide is unique due to the specific positioning of the chlorine and nitro groups on the benzene ring. This positioning can influence the compound’s reactivity and binding properties, making it distinct from other similar compounds. For example, the presence of chlorine atoms at the 3 and 6 positions can enhance the compound’s stability and resistance to metabolic degradation compared to other isomers.

Properties

IUPAC Name

3,6-dichloro-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O3/c8-3-1-2-4(9)6(11(13)14)5(3)7(10)12/h1-2H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWYPZYNKQDIOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201301560
Record name Benzamide, 3,6-dichloro-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806356-61-5
Record name Benzamide, 3,6-dichloro-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1806356-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3,6-dichloro-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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